STING agonist-4
Overview
Description
STING agonist-4 is an stimulator of Interferon Genes (STING) receptor agonist with an apparent inhibitory constant (IC50) of 20 nM . It is a two symmetry-related amidobenzimidazole (ABZI)-based compound to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .
Synthesis Analysis
The synthesis of STING agonist-4 involves the design of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists .Molecular Structure Analysis
STING agonist-4 is a two symmetry-related amidobenzimidazole (ABZI)-based compound . It is designed to create linked ABZIs (diABZIs) with enhanced binding to STING and cellular function .Chemical Reactions Analysis
STING agonist-4 has been shown to cause phosphorylation of IRF3 and STING and induce secretion of IFN-β . It inhibits binding of full-length STING to the solid support with an apparent dissociation constant (Kd) of approximately 1.6 nM .Physical And Chemical Properties Analysis
STING agonist-4 has a molecular weight of 678.74 and its formula is C34H38N12O4 . It is a solid compound and its solubility in DMSO is 10 mg/mL (ultrasonic) .Scientific Research Applications
Antitumor Activity : STING agonists, including non-nucleotide small molecules like MSA-2, have shown promising antitumor activity. They are effective in inducing interferon-β secretion and tumor regression, and can be administered orally, which is advantageous over intratumoral injections. This makes them suitable for a wider range of cancers (Pan et al., 2020).
Cancer Immunotherapy : The cGAS-STING pathway plays a crucial role in cancer immunotherapy. Multiple STING agonists have been developed with significant results in pre-clinical studies. Their combination with other cancer treatments, such as immune checkpoint inhibitors, has shown promise in treating advanced cancers (Jiang et al., 2020).
T Cell Activation and Death : STING activation in T cells provokes type I interferon production and can also activate cell stress and death pathways. This suggests a need to re-evaluate STING agonist-based therapies for their effects on the T cell compartment (Larkin et al., 2017).
Enhancement of Other Immunotherapies : STING agonists have been found to enhance the efficacy of therapies like programmed death-ligand 1 monoclonal antibody in breast cancer by activating the interferon-β signaling pathway (Yin et al., 2022).
Nanovaccine Delivery Systems : Engineered nanovaccine delivery systems have been designed to enhance the cancer immunotherapy effects of STING agonists. These systems target dendritic cells and improve antitumor effects in both responsive and resistant tumor models (Gou et al., 2021).
Combination with TLR9 Agonists : Synergistic effects have been observed when combining STING agonists with TLR9 agonists. This combination induces strong Th1-type responses, enhancing antigen-specific immune responses and demonstrating potential as an anticancer agent (Temizoz et al., 2015).
Future Directions
STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .
properties
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSAXDKFXTSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STING agonist-4 |
Citations
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